molecular formula C6H11NO2S B1319115 2-Thiomorpholinoacetic acid CAS No. 6007-55-2

2-Thiomorpholinoacetic acid

Cat. No.: B1319115
CAS No.: 6007-55-2
M. Wt: 161.22 g/mol
InChI Key: ZAWRBDOBSINDEP-UHFFFAOYSA-N
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Description

2-Thiomorpholinoacetic acid is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 . It is used in research and falls under the categories of heterocyclic building blocks and organic building blocks .


Physical and Chemical Properties Analysis

This compound is stored in a sealed, dry environment at 2-8°C . The boiling point is not specified . More detailed physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the development of thiomorpholine derivatives, including 2-thiomorpholinoacetic acid, for their potential in antimicrobial activity. The process involved the preparation of thiomorpholine derivatives through nucleophilic substitution reactions, aiming to create potent bioactive molecules with less toxicity. These compounds were tested for antimicrobial properties, indicating the significance of thiomorpholine in drug development and microbial resistance studies (Kardile & Kalyane, 2010).

Building Blocks in Medicinal Chemistry

Another aspect of this compound is its role as a building block in medicinal chemistry. Researchers prepared novel bridged bicyclic thiomorpholines, including derivatives of this compound, as potentially useful components in medicinal chemistry. These compounds, synthesized from inexpensive starting materials, have shown interesting biological profiles and are essential in the design of new therapeutic agents (Walker & Rogier, 2013).

Synthesis and Mechanism Study

A study focused on the synthesis of novel 3-thiomorpholines from a reaction of ketoaziridines with 2-mercaptoacetic acid, which is closely related to this compound. This research provides insights into the mechanisms of chemical reactions involving thiomorpholine derivatives, contributing to the broader understanding of organic synthesis processes (Khodadadi et al., 2021).

Role in Antitumor Activities

Thiomorpholine derivatives, including those related to this compound, have been studied for their potential in antitumor activities. For example, chiral Ru(II) complexes containing thiomorpholine ligands showed promising results against various tumor cell lines, indicating the potential therapeutic applications of these compounds in oncology (Wang et al., 2014).

Safety and Hazards

The safety information for 2-Thiomorpholinoacetic acid indicates that it may cause skin and eye irritation, and respiratory discomfort . The compound is labeled with a warning signal word . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Properties

IUPAC Name

2-thiomorpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWRBDOBSINDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596464
Record name (Thiomorpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-55-2
Record name (Thiomorpholin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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